3-Fluoropyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

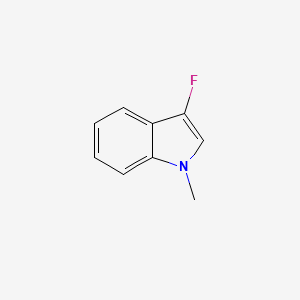

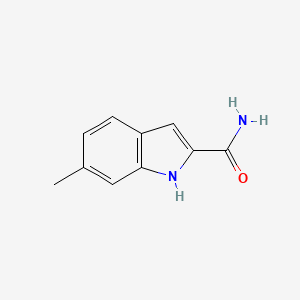

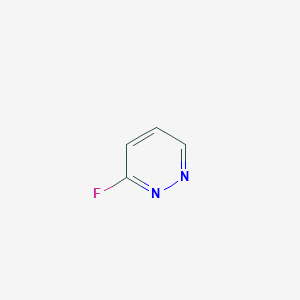

3-Fluoropyridazine is a heterocyclic aromatic compound with the molecular formula C4H3FN2. It is a derivative of pyridazine, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridazine can be achieved through several methods. One common approach involves the fluorination of pyridazine derivatives. For instance, the reaction of pyridazine with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions. Another method involves the cyclization of appropriate precursors in the presence of fluorine-containing reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of fluorinating agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

化学反応の分析

反応の種類: 3-フルオロピリダジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、N-オキシドを形成するために酸化することができます。N-オキシドはさらに反応して、さまざまな誘導体を得ることができます。

還元: 還元反応は、3-フルオロピリダジンを対応するジヒドロ誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は3-フルオロピリダジンN-オキシドを生成することができ、一方、置換反応は、さまざまな官能基化されたピリダジン誘導体を生成することができます .

4. 科学研究における用途

3-フルオロピリダジンは、科学研究において幅広い用途があり、以下を含みます。

科学的研究の応用

3-Fluoropyridazine has a wide range of applications in scientific research, including:

作用機序

3-フルオロピリダジンとその誘導体の作用機序は、多くの場合、特定の分子標的との相互作用を伴います。たとえば、一部の誘導体は、疾患経路に関与する酵素や受容体を阻害します。 フッ素原子は、化合物の結合親和性と代謝安定性を高めることができ、生物活性をより効果的にします . 正確な機序は、特定の誘導体とその標的によって異なります .

類似の化合物:

3-フルオロピリジン: 構造は似ていますが、環の第2窒素原子が欠けており、化学的性質と反応性が異なります.

ピリダジン: フッ素置換がない親化合物であり、化学的挙動と用途が異なります.

ピリダジノン: 環に酸素原子を持つ誘導体であり、異なる薬理作用を示します.

3-フルオロピリダジンの独自性: ピリダジン環の第3位にフッ素原子が存在することにより、3-フルオロピリダジンは、親油性と代謝安定性の向上など、独特の特性を付与されます。 これらの特性により、新薬や新素材の開発において貴重な化合物となっています.

類似化合物との比較

3-Fluoropyridine: Similar in structure but lacks the second nitrogen atom in the ring, leading to different chemical properties and reactivity.

Pyridazine: The parent compound without the fluorine substitution, which affects its chemical behavior and applications.

Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different pharmacological activities.

Uniqueness of 3-Fluoropyridazine: The presence of the fluorine atom at the third position of the pyridazine ring imparts unique properties to this compound, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of new drugs and materials.

特性

IUPAC Name |

3-fluoropyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-2-1-3-6-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSLQLBJJDFBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)

![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)